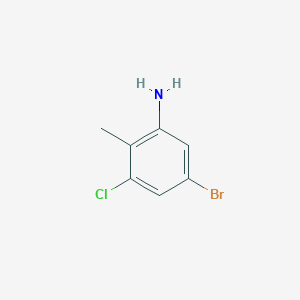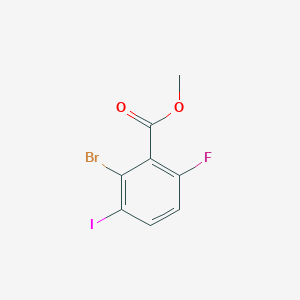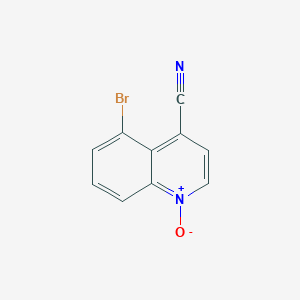
5-broMo-3-chloro-2-Methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-2-methylaniline: is an organic compound with the molecular formula C7H7BrClN and a molecular weight of 220.49 g/mol . It is a derivative of aniline, characterized by the presence of bromine, chlorine, and methyl substituents on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitration and Reduction:
Industrial Production Methods:
- Industrially, the production of 5-bromo-3-chloro-2-methylaniline involves the nitration of toluene, followed by reduction and halogenation steps. The reaction conditions are carefully controlled to ensure the correct positioning of the substituents .
Análisis De Reacciones Químicas
Types of Reactions:
Electrophilic Aromatic Substitution:
Nucleophilic Substitution:
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Halogenation: Bromine and chlorine are used for introducing halogen substituents.
Major Products Formed:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Molecular Targets and Pathways:
- The mechanism of action of 5-bromo-3-chloro-2-methylaniline involves its interaction with various molecular targets, including enzymes and receptors. The specific pathways depend on the context of its application, such as in chemical synthesis or biological studies .
Comparación Con Compuestos Similares
2-Methylaniline (o-Toluidine): A precursor in the synthesis of 5-bromo-3-chloro-2-methylaniline.
4-Bromo-2-methylaniline: Another brominated derivative of methylaniline.
3-Chloro-2-methylaniline: A chlorinated derivative of methylaniline.
Uniqueness:
Propiedades
IUPAC Name |
5-bromo-3-chloro-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJLDDWETWTFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B8143138.png)
![6H,7H,8H-pyrrolo[3,4-b]1,8-naphthyridine dihydrochloride](/img/structure/B8143144.png)
